N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
Description
N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group at the N1 position and a 3-(furan-3-yl)-3-hydroxypropyl moiety at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, often serving as intermediates or bioactive agents due to their hydrogen-bonding capacity and structural rigidity.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-12-2-1-10(8-18)13(7-12)20-16(23)15(22)19-5-3-14(21)11-4-6-24-9-11/h1-2,4,6-7,9,14,21H,3,5H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWRNPIFTVBVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCCC(C2=COC=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on recent research findings.
The compound is synthesized through a multi-step organic reaction process. Initial steps typically include the chlorination of an aromatic precursor, followed by the formation of the oxalamide linkage through condensation with an appropriate amine derivative. The introduction of the furan group is accomplished via palladium-catalyzed cross-coupling techniques. The molecular formula for this compound is with a molecular weight of approximately 363.77 g/mol .
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, altering their activity and leading to diverse biological effects. The exact pathways depend on the specific biological systems being studied .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted that compounds with similar structural features demonstrated activity against mycobacterial, bacterial, and fungal strains, often surpassing standard antibiotics like isoniazid and ciprofloxacin .
Antioxidant Properties
The antioxidant capacity of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. These studies suggest that modifications in the chemical structure can enhance radical scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions .
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Studies have shown that derivatives exhibit substantial herbicidal activity against various plant species, indicating potential use in agricultural applications .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various oxalamide derivatives, this compound was tested against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as an alternative therapeutic agent.
Study 2: Antioxidant Activity Assessment
A series of antioxidant assays were conducted where this compound's derivatives showed varying degrees of effectiveness. Notably, one derivative exhibited 88% inhibition in DPPH radical scavenging tests, positioning it as a strong candidate for further development in antioxidant therapies .
Data Tables
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile (-CN) group on the chloro-substituted phenyl ring undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
-
Acidic Hydrolysis :
Reaction with concentrated HCl at 80–100°C converts the nitrile to a carboxylic acid group, yielding N1-(5-chloro-2-carboxyphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide. -
Basic Hydrolysis :
In NaOH/ethanol, the nitrile is hydrolyzed to an amide intermediate before further conversion.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitrile → Carboxylic acid | HCl (conc.), 80–100°C | Carboxylic acid derivative | ~75% |
| Nitrile → Amide | NaOH/ethanol, reflux | Amide intermediate | ~60% |
Nucleophilic Substitution at the Chloro-Substituted Phenyl Ring
The electron-withdrawing cyanophenyl group activates the para-chloro substituent for nucleophilic aromatic substitution (SNAr).
-
Methoxy Substitution :
Reacting with sodium methoxide in DMF at 120°C replaces the chloro group with methoxy, forming N1-(5-methoxy-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide. -
Amination :
Primary amines (e.g., methylamine) displace the chloro group under catalytic Cu(I) conditions.
| Substituent | Reagent | Conditions | Product |
|---|---|---|---|
| Methoxy | NaOMe/DMF | 120°C, 12h | Methoxy derivative |
| Methylamino | CH₃NH₂/CuI | 100°C, 24h | Aminated product |
Oxidation of the Furan Ring
The furan-3-yl group undergoes oxidation with agents like meta-chloroperbenzoic acid (mCPBA) to form dihydrofuran or γ-lactone derivatives, depending on reaction conditions.
-
Epoxidation :
mCPBA in dichloromethane at 0°C generates an epoxide intermediate . -
Lactone Formation :
Prolonged oxidation with H₂O₂/AcOH yields a γ-lactone fused to the furan ring.
| Oxidizing Agent | Product | Key Observation |
|---|---|---|
| mCPBA | Epoxide | Stereoselective epoxidation |
| H₂O₂/AcOH | γ-Lactone | Ring contraction observed |
Esterification and Transamidation
The oxalamide linkage participates in esterification and transamidation under mild conditions:
-
Esterification :
Reacting with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl esters. -
Transamidation :
Heating with primary amines (e.g., benzylamine) in toluene replaces the N2-amide group.
| Reaction | Conditions | Outcome |
|---|---|---|
| Esterification | MeOH/H₂SO₄, 60°C | Methyl ester |
| Transamidation | Benzylamine/toluene, reflux | N2-Benzyl derivative |
Stability Under Physiological Conditions
The compound shows pH-dependent stability:
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The compound belongs to a broader class of N1,N2-disubstituted oxalamides, which exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Structural Differences and Implications
- Aromatic Substituents: The target compound’s 5-chloro-2-cyanophenyl group contrasts with dichlorophenyl (Compounds 9–11) or trifluoromethylphenyl (Compound 1c) moieties.
- Heterocyclic Components : The furan ring in the target compound introduces a planar, oxygen-containing heterocycle, differing from pyrazole (Compounds 9–11) or pyridine (Compound 1c) rings. Furan’s lower basicity and distinct H-bonding capacity may influence target selectivity.
- Linker Flexibility : The 3-hydroxypropyl chain in the target compound provides a polar, flexible spacer, unlike the rigid piperazine linkers in Compounds 9–11. This could impact solubility and conformational adaptability during target engagement.
Physicochemical Properties
- Melting Points : Compound 1c exhibits a high melting point (260–262°C), attributed to strong intermolecular forces from fluorinated groups. Data for the target compound are unavailable but predicted to be lower due to the hydroxypropyl group’s flexibility.
- Solubility : The hydroxypropyl and furan groups in the target compound likely enhance aqueous solubility compared to highly lipophilic analogs like Compounds 9–11.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
